molecular formula C18H25NOS2 B2877777 1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylthio)phenyl)propan-1-one CAS No. 1788560-39-3

1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylthio)phenyl)propan-1-one

Cat. No. B2877777
CAS RN: 1788560-39-3
M. Wt: 335.52
InChI Key: BEJMKLIFXBMGAM-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylthio)phenyl)propan-1-one is a useful research compound. Its molecular formula is C18H25NOS2 and its molecular weight is 335.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

The compound, with its complex bicyclic structure, has been the focus of research exploring its synthesis and structural characterization. Studies have demonstrated methodologies for creating compounds with similar bicyclic azabicyclo[3.2.1] structures, emphasizing the importance of such compounds in synthetic chemistry. For example, research on the synthesis and crystal structure characterization of related compounds has shed light on the molecular configuration and intermolecular interactions, such as hydrogen bonds and weak intermolecular C-H...O interactions, that influence the stability and reactivity of these molecules (Wu et al., 2015).

Ligand for Muscarinic Receptors

One significant application in scientific research involves the utilization of structurally similar compounds as ligands for muscarinic acetylcholinergic receptors (mAChR). This highlights the compound's potential in probing the physiological functions of neurotransmitters and in the development of drugs targeting the central nervous system. For instance, studies on iodine-125-labeled azabicyclo compounds have demonstrated high affinity and selectivity for mAChR, offering insights into receptor subtype specificity and potential applications in imaging cerebral and cardiac mAChR densities (McPherson et al., 1995).

Analgesic and Antagonist Activities

Another research direction involves evaluating the analgesic and narcotic antagonist activities of azabicyclo[3.2.1]octane derivatives. This work is crucial for understanding the structure-activity relationships that govern the pharmacological properties of these compounds, potentially leading to the development of new therapeutic agents with balanced antagonist-analgesic profiles and reduced dependence risks (Takeda et al., 1977).

Stereochemical Determination and Synthesis

Research on the stereochemical determination and synthesis of active metabolites of potent inhibitors, like PI3 kinase inhibitors, underscores the significance of these compounds in medicinal chemistry. The detailed synthesis routes and stereochemical analyses contribute to the design and development of drugs with improved efficacy and selectivity (Chen et al., 2010).

properties

IUPAC Name

1-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methylsulfanylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NOS2/c1-21-16-8-3-13(4-9-16)5-10-18(20)19-14-6-7-15(19)12-17(11-14)22-2/h3-4,8-9,14-15,17H,5-7,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJMKLIFXBMGAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2C(=O)CCC3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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